3,5-Dichloro-2-iodopyrazine
Overview
Description
3,5-Dichloro-2-iodopyrazine is an organohalogen compound with the molecular formula C4HCl2IN2. It is a pyrazine derivative characterized by the presence of two chlorine atoms and one iodine atom attached to the pyrazine ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-iodopyrazine typically involves the iodination of 2,6-dichloropyrazine. One common method includes the use of 2,2,6,6-tetramethylpiperidyl-ZnCl*LiCl in tetrahydrofuran (THF) at 25°C for 30 minutes, followed by the addition of iodine in THF for another 30 minutes . The reaction conditions are carefully controlled to ensure the selective iodination at the 2-position of the pyrazine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-2-iodopyrazine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the halogen atoms under appropriate conditions.
Electrophilic Substitution: Reagents like bromine or nitric acid can introduce additional substituents onto the pyrazine ring.
Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride can reduce the compound to form different derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce oxidized pyrazine derivatives.
Scientific Research Applications
3,5-Dichloro-2-iodopyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2-iodopyrazine depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and molecular targets would vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-iodopyrazin-2-amine
- 3-Iodo-2,5-dimethylpyrazine
- 2-Iodo-5-methylpyrazine
- 2-Iodo-3,5-dimethylpyrazine
- 2,3-Dichloro-5-iodopyrazine
Uniqueness
3,5-Dichloro-2-iodopyrazine is unique due to the specific arrangement of chlorine and iodine atoms on the pyrazine ring. This unique structure imparts distinct reactivity and properties compared to other similar compounds. For instance, the presence of both chlorine and iodine allows for selective functionalization and diverse chemical transformations, making it a valuable compound in synthetic chemistry .
Biological Activity
3,5-Dichloro-2-iodopyrazine is an organohalogen compound with the molecular formula C4HCl2IN2. Its unique structure, characterized by two chlorine atoms and one iodine atom attached to a pyrazine ring, makes it a subject of interest in various fields, particularly in medicinal chemistry and biological research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
This compound is known for its reactivity due to the presence of halogen atoms, which can participate in various chemical reactions such as substitution and oxidation-reduction processes. The compound is utilized as a building block in organic synthesis and has applications in developing pharmaceuticals and agrochemicals .
The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. These interactions can lead to various biological responses depending on the context of its use. Notably, research indicates that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways, particularly in cancer treatment .
Biological Activity and Therapeutic Applications
Research has highlighted several potential therapeutic applications for this compound:
- EGFR Inhibition : Studies have shown that this compound exhibits strong inhibitory activity against mutated forms of the epidermal growth factor receptor (EGFR), specifically the del19/T790M/C797S mutations. These mutations are often associated with non-small cell lung cancer (NSCLC) and present challenges in treatment due to acquired resistance to existing therapies .
- Antitumor Activity : The compound's ability to selectively inhibit mutant EGFRs suggests its potential as a targeted therapy for patients with specific genetic profiles. In vitro studies have demonstrated that it can effectively reduce cell viability in cancer cell lines harboring these mutations .
Table: Summary of Biological Activities
Case Studies
Several studies have investigated the efficacy of this compound in preclinical models:
- Study on NSCLC Cell Lines : A study published in Nature Medicine demonstrated that this compound significantly inhibited growth in NSCLC cell lines with EGFR mutations. The study reported an objective response rate (ORR) similar to that observed with first-generation EGFR inhibitors but noted a more prolonged effect against resistant mutations .
- Resistance Mechanism Analysis : Research has also focused on understanding the resistance mechanisms associated with EGFR-targeted therapies. In a cohort study involving patients treated with osimertinib (a third-generation EGFR TKI), it was found that this compound could overcome resistance linked to secondary mutations such as T790M and C797S by effectively inhibiting these mutant forms .
Properties
IUPAC Name |
3,5-dichloro-2-iodopyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2IN2/c5-2-1-8-4(7)3(6)9-2/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEULAQIUCSOQQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)I)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20576994 | |
Record name | 3,5-Dichloro-2-iodopyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20576994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136866-30-3 | |
Record name | 3,5-Dichloro-2-iodopyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20576994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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